Product packaging for Ursodeoxycholic acid-13C(Cat. No.:CAS No. 63296-46-8)

Ursodeoxycholic acid-13C

Cat. No.: B1433915
CAS No.: 63296-46-8
M. Wt: 393.6 g/mol
InChI Key: RUDATBOHQWOJDD-GXWWAZPGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ursodeoxycholic-24-13C acid is a stable isotope-labeled analog of ursodeoxycholic acid (UDCA), a naturally occurring, hydrophilic bile acid used therapeutically and as a key subject of metabolic research . This high-purity compound, with the 13C label specifically positioned at the 24-carbon, is designed for use as an internal standard in quantitative mass spectrometry, enabling precise tracking and measurement of endogenous UDCA levels in complex biological matrices like bile, serum, and urine . The primary research value of this compound lies in investigating bile acid metabolism and kinetics . It allows scientists to study the biotransformation of UDCA, including its hepatic conjugation with glycine or taurine, its intestinal absorption, and its metabolism by gut flora into secondary bile acids like lithocholic acid . Furthermore, it is an essential tool for elucidating the mechanisms of UDCA in various liver conditions, such as primary biliary cholangitis (PBC) and hepatic steatosis, by providing a tracer to monitor its distribution, excretion, and metabolic effects without interfering with the baseline measurements . Ursodeoxycholic acid itself is known to have cytoprotective, anti-apoptotic, and choleretic effects . Its mechanism of action involves modulating the hydrophobicity of the bile acid pool by displacing more toxic, hydrophobic bile acids, thereby reducing their detergent-like damage to cell membranes . It also acts as a signaling molecule, with some immunomodulatory and anti-inflammatory properties, though its efficacy and mechanisms are areas of ongoing research . The availability of Ursodeoxycholic-24-13C acid is critical for advancing these studies with high precision and accuracy.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H40O4 B1433915 Ursodeoxycholic acid-13C CAS No. 63296-46-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-/m1/s1/i21+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDATBOHQWOJDD-GXWWAZPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[13C](=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Derivatization of Ursodeoxycholic 24 13c Acid

Chemical Synthesis Pathways for Labeled Bile Acids

The most common and cost-effective starting materials for the synthesis of UDCA are other naturally abundant bile acids, primarily cholic acid (CA) and chenodeoxycholic acid (CDCA). beilstein-journals.orgnih.gov CA is readily available from bovine bile, while CDCA can be sourced from the bile of chickens, ducks, and geese. nih.govfrontiersin.org For the specific incorporation of a carbon-13 isotope at the C-24 position, a simple labeled precursor is required. The synthesis of [24-13C]ursodeoxycholic acid has been successfully achieved using sodium [13C]cyanide as the source of the isotopic label. nih.gov This allows for the precise placement of the 13C atom at the terminal carbon of the side chain, which becomes the carboxylic acid group. The final product can achieve a 13C atom excess of approximately 90%, mirroring that of the initial labeled cyanide precursor. nih.gov

The synthesis of UDCA from precursors like cholic acid involves two primary transformations on the steroid nucleus: the removal of the hydroxyl group at the C-12 position (dehydroxylation) and the conversion of the 7α-hydroxyl group to a 7β-hydroxyl group (epimerization). beilstein-journals.org

A typical chemical synthesis pathway starting from cholic acid involves:

Protection of functional groups: The carboxylic acid group is often protected via esterification, and the 3- and 7-hydroxyl groups are selectively protected, for example, with acetic anhydride. beilstein-journals.org

Oxidation: The unprotected 12α-hydroxyl group is oxidized to a ketone. beilstein-journals.org

Dehydroxylation: The 12-keto group is removed using a reaction like the Wolff-Kishner reduction, which converts the carbonyl group into a methylene (B1212753) group. beilstein-journals.orgnih.govresearchgate.net This sequence of steps transforms cholic acid into chenodeoxycholic acid (CDCA). beilstein-journals.org

Epimerization at C-7: To convert CDCA to UDCA, the 7α-hydroxyl group is oxidized to a 7-keto intermediate (7-ketolithocholic acid), followed by a stereoselective reduction to yield the desired 7β-hydroxyl group. beilstein-journals.org

For the incorporation of the 13C label at the C-24 position, the synthesis is adapted to include a side-chain extension step. This involves modifying the bile acid side chain to a form that can react with the labeled cyanide, which is then hydrolyzed to form the 13C-labeled carboxylic acid. nih.gov

Enzymatic and Chemoenzymatic Approaches for UDCA Synthesis

To overcome the drawbacks of purely chemical synthesis, enzymatic and chemoenzymatic methods have been developed. These approaches offer higher selectivity, milder reaction conditions, and are more environmentally friendly. nih.govnih.gov The key enzymes in these processes are hydroxysteroid dehydrogenases (HSDHs), which catalyze the oxidation and reduction of hydroxyl groups on the steroid nucleus with high regio- and stereoselectivity. bohrium.comasm.org

Hydroxysteroid dehydrogenases are crucial for the enzymatic synthesis of UDCA. bohrium.com The specific HSDHs used depend on the starting material and the desired transformation. nih.gov

Starting from Chenodeoxycholic Acid (CDCA): This is the most direct enzymatic route. It involves a two-step epimerization of the C-7 hydroxyl group. nih.govfrontiersin.org

Oxidation: 7α-hydroxysteroid dehydrogenase (7α-HSDH) oxidizes the 7α-hydroxyl group of CDCA to form the intermediate 7-ketolithocholic acid (7-KLCA). nih.govresearchgate.net

Reduction: 7β-hydroxysteroid dehydrogenase (7β-HSDH) then stereoselectively reduces the 7-keto group to the 7β-hydroxyl group, yielding UDCA. nih.govresearchgate.netacs.org

Starting from Cholic Acid (CA): The synthesis from CA is more complex as it also requires the removal of the 12α-hydroxyl group. Chemoenzymatic routes combine enzymatic reactions with chemical steps. For instance, 12α-HSDH can be used to oxidize the C-12 hydroxyl group, which is then chemically removed via a Wolff-Kishner reduction. nih.govtandfonline.com

These enzymatic reactions are often performed in one-pot systems, sometimes using whole microbial cells or co-immobilized enzymes in cascade reactors to improve efficiency and facilitate coenzyme regeneration. frontiersin.orgbohrium.comacs.org

Achieving the correct 7β-configuration of the hydroxyl group is the most critical step in UDCA synthesis. The stereoselectivity of this reduction determines the purity of the final product.

Enzymatic Reduction: The use of 7β-hydroxysteroid dehydrogenase (7β-HSDH) is the hallmark of biological synthesis, offering excellent stereoselectivity for producing the β-epimer. asm.orgresearchgate.net Various microbial sources for 7β-HSDH have been identified, including organisms from the genera Clostridium and Ruminococcus. nih.govfrontiersin.org

Chemical and Electrochemical Reduction: In chemical synthesis, the reduction of the 7-keto intermediate can be achieved with reagents like metallic sodium. beilstein-journals.org More recently, a novel electrochemical method for the stereoselective reduction of 7-ketolithocholic acid has been developed. nih.govnih.gov This technique, performed in an undivided electrolytic cell using specific aprotic solvents like 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI), can achieve a 100% enantiomeric excess for UDCA through a proposed "Walden inversion" mechanism. nih.govnih.gov The choice of solvent is critical, as other solvents may lead to the formation of the CDCA isomer instead. nih.gov

Derivatization Strategies for Analytical Characterization

The analytical characterization of Ursodeoxycholic-24-13C acid, like other bile acids, often requires derivatization, particularly for methods like gas chromatography-mass spectrometry (GC-MS). nih.gov Derivatization is necessary because bile acids are not sufficiently volatile for GC analysis in their native form.

The process typically involves:

Esterification: The carboxylic acid group at the C-24 position is converted into an ester, commonly a methyl ester.

Silylation: The hydroxyl groups on the steroid nucleus are converted into trimethylsilyl (B98337) (TMS) ethers.

These modifications increase the volatility and thermal stability of the molecule, allowing it to be analyzed by GC-MS. This technique is highly specific and allows for the quantification of individual bile acids using their isotopically labeled counterparts as internal standards. nih.gov For other analytical methods such as High-Performance Liquid Chromatography (HPLC) with UV detection, derivatization is generally not required, although it can be employed to introduce a chromophore for enhanced detection if needed. nih.goviosrphr.org The characterization and structural confirmation of the final product and its intermediates are typically performed using techniques like Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR). nih.govnih.gov

Data Tables

Table 1: Key Enzymes in the Biosynthesis of UDCA

EnzymeFunctionStarting Material(s)
7α-Hydroxysteroid Dehydrogenase (7α-HSDH) Oxidizes 7α-OH group to a 7-keto groupChenodeoxycholic acid (CDCA), Cholic acid (CA)
7β-Hydroxysteroid Dehydrogenase (7β-HSDH) Reduces 7-keto group to a 7β-OH group7-ketolithocholic acid (7-KLCA)
12α-Hydroxysteroid Dehydrogenase (12α-HSDH) Oxidizes 12α-OH group to a 12-keto groupCholic acid (CA)

Table 2: Comparison of UDCA Synthesis Approaches

Synthesis MethodKey FeaturesCommon PrecursorsStereoselectivity Control
Chemical Synthesis Multi-step; uses harsh reagents; lower overall yields. beilstein-journals.orgCholic acid, Chenodeoxycholic acidChemical reducing agents
Enzymatic Synthesis High selectivity; mild conditions; environmentally friendly. nih.govChenodeoxycholic acid7β-HSDH enzyme
Chemoenzymatic Synthesis Combines enzymatic steps with chemical reactions (e.g., Wolff-Kishner reduction). nih.govresearchgate.netCholic acid7β-HSDH enzyme
Electrochemical Reduction Novel method for stereoselective reduction of the 7-keto group. nih.gov7-ketolithocholic acidAprotic solvent (e.g., DMI)

Formation of Conjugates (e.g., Glucosides, N-acetylglucosaminides) for Analysis

Following the administration of Ursodeoxycholic-24-¹³C acid, a variety of conjugated metabolites can be identified in biological fluids, particularly urine. These conjugates are formed through enzymatic processes in the body. The presence of the ¹³C label allows for the precise tracking and identification of these metabolites using mass spectrometry-based techniques.

Research has demonstrated that after oral administration of [24-¹³C]ursodeoxycholic acid to human subjects, the ¹³C label is detected in several conjugated forms in the urine. nih.gov These include glucosides and N-acetylglucosaminides. nih.gov The formation of these glycosidic conjugates represents important pathways in the metabolism of UDCA. nih.gov

Detailed Research Findings:

Studies utilizing [24-¹³C]ursodeoxycholic acid have been instrumental in elucidating the conjugation patterns of UDCA. In one notable study, after administering 0.5 g of [24-¹³C]ursodeoxycholic acid to a healthy volunteer, analysis of the urine revealed the presence of the ¹³C label in nonamidated, glycine-conjugated, and taurine-conjugated glucosides of ursodeoxycholic acid. nih.gov Furthermore, the N-acetylglucosaminide of ursodeoxycholic acid was also found to be labeled with ¹³C. nih.gov This finding was significant as it established that ursodeoxycholic acid undergoes both glucosidation and N-acetylglucosaminidation in humans. nih.gov

Further investigations in healthy subjects and patients with extrahepatic cholestasis who were administered [24-¹³C]ursodeoxycholic acid provided more detailed insights into its metabolism. nih.gov A significant portion of the urinary metabolites of ursodeoxycholic acid was found to be conjugated with N-acetylglucosamine, accounting for as much as 50% of the total urinary metabolites. nih.gov A novel discovery from this research was the identification of a double conjugate of ursodeoxycholic acid with both N-acetylglucosamine and glycine (B1666218). nih.gov In the patient with extrahepatic cholestasis, a double conjugate with N-acetylglucosamine and taurine (B1682933) was also detected. nih.gov The site of N-acetylglucosaminidation on the ursodeoxycholic acid molecule was determined to be the C-7 position. nih.gov

The analytical methods employed for the identification of these conjugates typically involve extraction from urine, followed by separation using chromatographic techniques such as gas chromatography and high-performance liquid chromatography. nih.gov Mass spectrometry, including gas chromatography-mass spectrometry (GC-MS) and fast atom bombardment mass spectrometry (FAB-MS), is then used for the definitive identification of the ¹³C-labeled conjugates. nih.govnih.gov

The following table summarizes the key conjugates of Ursodeoxycholic-24-¹³C acid that have been identified in human urine for analytical purposes.

Conjugate Type Specific Conjugates Identified Analytical Significance
GlucosidesNonamidated, Glycine-conjugated, Taurine-conjugatedDemonstrates the occurrence of glucosidation as a metabolic pathway for UDCA. nih.gov
N-acetylglucosaminidesN-acetylglucosaminide of ursodeoxycholic acidConfirms N-acetylglucosaminidation as a significant metabolic route for UDCA. nih.govnih.gov
Double ConjugatesN-acetylglucosaminide and Glycine conjugate, N-acetylglucosaminide and Taurine conjugateReveals more complex metabolic pathways involving multiple conjugation steps. nih.gov

Methodologies for Ursodeoxycholic 24 13c Acid Analysis and Quantification

Mass Spectrometry-Based Techniques for Isotope Enrichment Measurement

Mass spectrometry (MS) is the cornerstone for analyzing stable isotope-labeled compounds like ¹³C-UDCA. It can differentiate between the labeled (¹³C) and unlabeled (¹²C) forms of the molecule based on their mass-to-charge ratio (m/z), making it indispensable for measuring isotope enrichment and studying metabolic pathways.

Gas chromatography-mass spectrometry (GC-MS) is a well-established and powerful technique for the detailed analysis of bile acid profiles, including the kinetics of labeled compounds like ¹³C-UDCA. d-nb.infonih.gov To make bile acids suitable for GC analysis, their low volatility must be increased through chemical derivatization. shimadzu.com This typically involves a two-step process: methylation of the carboxyl group and trimethylsilylation (TMS) of the hydroxyl groups, or formation of other derivatives like hexafluoroisopropyl trifluoroacetate (B77799) esters. nih.govshimadzu.com

Once derivatized, the sample is introduced into the gas chromatograph, where individual bile acids are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their m/z. For kinetic studies, selected-ion monitoring (SIM) is often employed, where the detector is set to monitor specific ions corresponding to the labeled UDCA and its metabolites, providing high sensitivity and quantitative accuracy. nih.gov This approach allows researchers to track the appearance and disappearance of ¹³C-UDCA in biological fluids like plasma and bile over time, providing critical data on its absorption, distribution, metabolism, and excretion. nih.govnih.gov The purity and isotopic enrichment of synthesized ¹³C-UDCA can also be confirmed using GC-MS. nih.gov

Table 1: GC-MS Derivatization and Analysis Example for Bile Acids

ParameterDescriptionReference
Derivatization Method Formation of methyl ester-trimethylsilyl (Me-TMS) ethers to increase volatility. d-nb.infoweqas.com
Alternative Derivative Hexafluoroisopropyl trifluoroacetate ester, prepared in a one-step reaction. nih.gov
Ionization Mode Electron Ionization (EI). d-nb.info
Detection Mode Selected-Ion Monitoring (SIM) for enhanced sensitivity and quantitative accuracy. nih.gov
Application Measuring bile acid profiles in serum and plasma to study kinetics and bioavailability. d-nb.infonih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary tool for the quantification of bile acids, offering high sensitivity and specificity without the need for derivatization. nih.govfrontiersin.org This technique is particularly well-suited for quantifying ¹³C-UDCA in complex biological matrices like human plasma. nssresearchjournal.comdovepress.comresearchgate.net The method involves separating the analyte from other matrix components using liquid chromatography, followed by detection with a tandem mass spectrometer. researchgate.net

In a typical LC-MS/MS workflow, the mass spectrometer is operated in a negative ionization mode using an electrospray ionization (ESI) source. dovepress.comdavidpublisher.com Quantification is achieved using multiple reaction monitoring (MRM), where a specific precursor ion for ¹³C-UDCA is selected and fragmented, and a resulting characteristic product ion is monitored. This process is highly selective and minimizes interference from other compounds. dovepress.com Deuterated internal standards, such as UDCA-d₄, are commonly used to ensure high accuracy and precision by correcting for variations during sample preparation and analysis. nih.govnssresearchjournal.com Validated methods demonstrate excellent linearity over a wide concentration range and can achieve low limits of quantification (LOQ), making them suitable for pharmacokinetic studies. nssresearchjournal.comkorea.ac.kr

Table 2: Example of LC-MS/MS Parameters for UDCA Analysis

ParameterConditionReference
Chromatography Reversed-phase C18 column nssresearchjournal.comdavidpublisher.com
Mobile Phase Acetonitrile (B52724)/Methanol/Ammonium formate (B1220265) buffer nssresearchjournal.com
Ion Source Electrospray Ionization (ESI), negative mode dovepress.comdavidpublisher.com
Detection Mode Multiple Reaction Monitoring (MRM) researchgate.net
Precursor → Product Ion (UDCA) m/z 391.3 → 373.5 dovepress.com
Internal Standard Deuterium-labeled UDCA (e.g., UDCA-d₄) nih.govnssresearchjournal.com
Linearity Range (UDCA) 15–10,000 ng/mL dovepress.com

The analysis of bile acids in samples with limited volume, such as those from pediatric patients or specific tissue extracts, requires methods with enhanced sensitivity. LC-MS/MS is inherently sensitive and is often the method of choice. davidpublisher.comresearchgate.net Method sensitivity can be further improved by optimizing several aspects of the analytical workflow. This includes refining sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction, to concentrate the analyte and remove interfering substances effectively. nih.govdovepress.comresearchgate.net

On the instrumentation side, the use of ultra-high-performance liquid chromatography (UHPLC) can lead to sharper and more intense chromatographic peaks, thereby improving the signal-to-noise ratio and enhancing sensitivity. nssresearchjournal.comkorea.ac.kr Modern triple quadrupole mass spectrometers offer superior ion transmission and detection capabilities, allowing for the quantification of analytes at very low concentrations. davidpublisher.com For instance, validated LC-MS/MS methods have achieved very low limits of detection (LOD) for UDCA and related compounds, such as 0.13 ng/mL for chenodeoxycholic acid (CDCA), demonstrating the suitability of the technique for analyzing trace amounts in small samples. davidpublisher.com

Chromatographic Separation Methods

Chromatography is essential for isolating ¹³C-UDCA from its isomers, metabolites, and other endogenous compounds in biological samples before detection. The choice of chromatographic method and detector depends on the specific requirements of the analysis, such as resolution, sensitivity, and the nature of the sample matrix.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common chromatographic technique for the separation of bile acids. ijpsr.comasianpubs.org In this method, a nonpolar stationary phase, typically a C18 or C8 bonded silica (B1680970) column, is used with a polar mobile phase. ijpsr.comnih.gov The separation is based on the hydrophobic interactions between the bile acids and the stationary phase.

The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to control the pH. nih.govmfd.org.mk Adjusting the pH of the mobile phase is critical, as it affects the ionization state of the bile acids' carboxylic acid group and thus their retention on the column. mfd.org.mk By carefully optimizing the mobile phase composition, gradient elution, flow rate, and column temperature, excellent separation of UDCA from its epimer, CDCA, and other related bile acids can be achieved. nih.gov This high-resolution separation is vital for accurate quantification, especially when using less specific detectors than a mass spectrometer.

While mass spectrometry is the gold standard for specificity and sensitivity, HPLC systems can also be coupled with Ultraviolet (UV) or Refractive Index (RI) detectors for the quantification of UDCA. nih.govunpad.ac.id Bile acids, including UDCA, lack a strong chromophore, which makes UV detection challenging. ijpsr.comresearchgate.net They exhibit only weak absorbance at low wavelengths, typically around 200-210 nm. ijpsr.comnih.govmfd.org.mk Analysis at such low wavelengths can be hampered by interference from formulation excipients or other components in the sample matrix. ijpsr.comunpad.ac.id Despite this limitation, sensitive HPLC-UV methods have been developed and validated for the quantification of UDCA in pharmaceutical formulations by optimizing chromatographic conditions and using high-purity mobile phase solvents. mfd.org.mkiosrphr.org

The Refractive Index (RI) detector offers a universal detection alternative. researchgate.netsemanticscholar.org The RI detector measures the difference in the refractive index between the mobile phase and the eluate containing the analyte. It is less sensitive than UV detection but is useful for compounds with no UV absorbance. unpad.ac.idresearchgate.net However, RI detectors are sensitive to changes in mobile phase composition, temperature, and pressure, making them incompatible with gradient elution. asianpubs.orgresearchgate.net Therefore, RI detection is typically used with isocratic HPLC methods, where the mobile phase composition remains constant throughout the analysis. ijpsr.comasianpubs.org

Table 3: Comparison of HPLC Detection Methods for UDCA

DetectorPrincipleAdvantagesDisadvantagesReference
Ultraviolet (UV) Measures absorbance of UV light (e.g., 200-210 nm).Good sensitivity, compatible with gradient elution.UDCA has a poor chromophore, potential for interference at low wavelengths. ijpsr.comnih.govmfd.org.mk
Refractive Index (RI) Measures changes in the refractive index of the eluent.Universal detector, useful for compounds without a chromophore.Lower sensitivity, not compatible with gradient elution, sensitive to temperature/pressure changes. asianpubs.orgunpad.ac.idresearchgate.net

Pharmacokinetic and Metabolic Research of Ursodeoxycholic 24 13c Acid

Studies on Bile Acid Kinetics and Turnover Rates

The administration of Ursodeoxycholic-24-13C acid is instrumental in elucidating the kinetics and turnover of the bile acid pool.

The isotope dilution technique is a cornerstone for quantifying the total pool size and synthesis rate of bile acids. Following the administration of a known amount of Ursodeoxycholic-24-13C acid, its dilution within the endogenous bile acid pool is measured over time. By analyzing the enrichment of the isotope in bile or serum samples, researchers can accurately calculate the total size of the bile acid pool. nih.gov This methodology has been validated against traditional methods using radiolabeled isotopes, offering a safe and effective alternative for human studies. nih.gov

The synthesis rate of primary bile acids can also be determined by monitoring the decay of the isotope enrichment over time. The rate at which the labeled UDCA is replaced by newly synthesized, unlabeled bile acids provides a direct measure of the liver's bile acid production.

Table 1: Illustrative Data from Isotope Dilution Studies Using 13C-Labeled Bile Acids

Parameter Value Unit
Administered 13C-Bile Acid 50 mg
Bile Acid Pool Size (Example) 2.5 g

This table provides representative data to illustrate the outputs of an isotope dilution study. Actual values can vary significantly between individuals.

The fractional turnover rate, which represents the fraction of the bile acid pool that is newly synthesized each day, is a key parameter in understanding bile acid homeostasis. This rate is calculated from the slope of the isotope enrichment decay curve obtained from isotope dilution studies. nih.gov

Research has shown that administration of UDCA can significantly accelerate the enterohepatic circulation of bile acids. nih.govnih.gov This acceleration is associated with an increased fractional turnover rate. nih.gov Studies in animal models have demonstrated that UDCA administration leads to a higher fractional turnover rate compared to other bile acids, suggesting a more rapid cycling of the bile acid pool between the liver, biliary tract, small intestine, and portal circulation. nih.gov This enhanced circulation is believed to contribute to the therapeutic effects of UDCA. nih.govnih.gov

Table 2: Effect of UDCA Administration on Bile Acid Kinetics (Conceptual)

Treatment Group Fractional Turnover Rate (pools/day) Cholic Acid Pool Size (relative %)
Control 0.20 100

This table presents conceptual data illustrating the typical effects of UDCA on bile acid kinetics as described in research literature.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies Using 13C-Labeled UDCA

The use of 13C-labeled UDCA is crucial for detailed ADME studies, allowing for the differentiation between the administered drug and endogenous bile acids.

The absorption of orally administered UDCA can be significantly influenced by the presence of food. Pharmacokinetic studies comparing the administration of UDCA in fasted and fed states have revealed important differences in its absorption profile.

Table 3: Pharmacokinetic Parameters of UDCA in Fasted vs. Fed State

Parameter Fasting State Fed State (High-Fat Meal)
Tmax (hours) 3.3 4.5
Cmax (μg/mL) 5.215 5.555
AUC0–72h (μg·h/mL) 25.4 30.8

Data derived from a study on the effects of a high-fat diet on UDCA absorption. nih.gov

After absorption and uptake by the liver, UDCA undergoes extensive first-pass metabolism, where it is conjugated with the amino acids glycine (B1666218) or taurine (B1682933). aasld.orgnih.gov This conjugation process increases the water solubility of the bile acid, facilitating its secretion into bile. In humans, UDCA is predominantly conjugated with glycine, and to a lesser extent with taurine. nih.gov These conjugated forms, glycoursodeoxycholic acid (GUDCA) and tauroursodeoxycholic acid (TUDCA), become major components of the bile acid pool following UDCA administration. nih.gov

Table 4: Major Conjugates of Ursodeoxycholic Acid

Conjugate Name Abbreviation Conjugating Amino Acid
Glycoursodeoxycholic acid GUDCA Glycine

The gut microbiota plays a pivotal role in the metabolism of bile acids, including UDCA. nih.govtandfonline.com Intestinal bacteria possess a variety of enzymes that can modify bile acids. A key transformation is the epimerization of the 7-hydroxyl group of chenodeoxycholic acid (CDCA), a primary bile acid, to form UDCA. nih.govtandfonline.com This reaction is catalyzed by bacterial hydroxysteroid dehydrogenases (HSDHs), specifically 7α-HSDH and 7β-HSDH. tandfonline.comresearchgate.net

Furthermore, intestinal bacteria can deconjugate the glycine and taurine conjugates of UDCA, releasing the unconjugated form. Unconjugated UDCA can then be further metabolized, for instance, through 7-dehydroxylation to form lithocholic acid (LCA), a process also carried out by gut bacteria. nih.gov

Table 5: Intestinal Bacteria and Their Role in UDCA Metabolism

Bacterial Genus/Species Metabolic Action Enzyme(s)
Clostridium Epimerization of CDCA to UDCA; 7-dehydroxylation 7α-HSDH, 7β-HSDH
Ruminococcus Epimerization of CDCA to UDCA 7β-HSDH

Formation of Secondary Bile Acids (e.g., Lithocholic Acid, 7-Ketolithocholic Acid)

The biotransformation of Ursodeoxycholic-24-13C acid (UDCA-13C) into secondary bile acids is a critical aspect of its pharmacokinetic profile, primarily mediated by the intestinal microbiota. The major secondary bile acid formed from UDCA is lithocholic acid (LCA) nih.govresearchgate.net. This conversion occurs in the colon through a process of 7-dehydroxylation carried out by intestinal bacteria nih.govresearchgate.net. Studies have shown that in individuals receiving UDCA, LCA becomes the major fecal bile acid nih.govresearchgate.net. In vitro incubations have demonstrated that a significant percentage of UDCA can be converted to LCA by gut bacteria over a period of hours nih.gov.

7-Ketolithocholic acid (7-KLCA) is another key metabolite associated with UDCA. It serves as an intermediate in the interconversion of chenodeoxycholic acid (CDCA) and UDCA caymanchem.comnih.govjci.org. While it is a precursor in the bacterial synthesis of UDCA from CDCA, evidence also points to its formation from UDCA. In vitro sequential metabolism studies have identified 7-KLCA as a C7-OH group dehydrogenated metabolite of UDCA nih.govmdpi.com. This indicates a metabolic pathway where UDCA can be oxidized to form 7-KLCA. The interconversion between UDCA, CDCA, and 7-KLCA is a dynamic process within the enterohepatic circulation, influenced by both hepatic and microbial enzymes nih.govresearchgate.netfao.org.

Metabolic Flux Analysis Utilizing 13C Tracing

Metabolic flux analysis (MFA) using stable isotopes, particularly 13C, is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic pathways nih.govresearchgate.net. The methodology involves introducing a 13C-labeled substrate, such as Ursodeoxycholic-24-13C acid, into a biological system. As the labeled compound is metabolized, the 13C isotope is incorporated into various downstream metabolites.

The key steps in 13C-MFA include:

Isotopic Labeling Experiments : A biological system (e.g., cells, organisms) is supplied with the 13C-labeled tracer.

Measurement of Labeling Distributions : After a period of metabolism, metabolites are extracted, and the distribution of 13C isotopes within their structures is measured, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy researchgate.net.

Flux Estimation : The measured labeling patterns are used in computational models to estimate the intracellular metabolic fluxes that would produce such patterns nih.govresearchgate.net.

This approach provides a detailed, quantitative snapshot of the metabolic network's activity, revealing the contributions of different pathways to cellular function and the fate of the labeled substrate nih.gov.

Utilizing Ursodeoxycholic-24-13C acid as a tracer has enabled the identification of numerous intermediary metabolites, mapping out its complex biotransformation pathways. Following oral administration of [24-13C]UDCA, the 13C label was detected in a variety of metabolites in human urine nih.gov. These included not only UDCA itself but also its conjugates, such as glucosides and N-acetylglucosaminides nih.govnih.gov. A significant finding was the identification of a double conjugate of UDCA with both N-acetylglucosamine and glycine nih.gov.

Further studies have elucidated other metabolic modifications. The 13C label from [24-13C]UDCA was traced to metabolites hydroxylated at several positions, including carbon atoms 1, 6, 22, and 23 nih.gov. In vitro sequential metabolism studies have further expanded the network of known UDCA metabolites, identifying products of oxidation, such as 7β-hydroxy-3-oxo-5β-cholan-24-oic acid and 7-ketolithocholic acid, as well as Phase II metabolites like sulfated and glucuronidated conjugates nih.govmdpi.com.

Table 1: Intermediary Metabolites Identified from Ursodeoxycholic-24-13C Acid Tracing Studies
Metabolite ClassSpecific Metabolites IdentifiedMethod of IdentificationReference
Oxidation Products7-Ketolithocholic acidIn vitro sequential metabolism with MS nih.govmdpi.com
7β-hydroxy-3-oxo-5β-cholan-24-oic acidIn vitro sequential metabolism with MS nih.govmdpi.com
Hydroxylated MetabolitesMetabolites hydroxylated at C-1, C-6, C-22, C-23In vivo administration of [24-13C]UDCA with GC-MS analysis nih.gov
ConjugatesN-acetylglucosamine conjugatesIn vivo administration of [24-13C]UDCA nih.govnih.gov
Glucoside conjugatesIn vivo administration of [24-13C]UDCA nih.gov
Double conjugate with N-acetylglucosamine and glycine/taurineIn vivo administration of [24-13C]UDCA nih.gov
Sulfated conjugatesIn vitro sequential metabolism with MS mdpi.com
Glucuronidated conjugatesIn vitro sequential metabolism with MS nih.govmdpi.com

Metabolomic studies have revealed that UDCA administration significantly impacts broader metabolic networks, including amino acid metabolism and glutathione synthesis.

Amino Acid Metabolism: Global metabolomics analyses have demonstrated that UDCA treatment alters the levels of various amino acids caldic.comresearchgate.net. One study identified 40 differential metabolites in plasma and urine after UDCA administration, with changes highlighting an association with amino acid metabolism caldic.com. More specifically, UDCA was found to reduce the levels of major compounds within the phenylalanine/tyrosine and tryptophan metabolic pathways nih.gov. These findings suggest that UDCA's effects extend beyond bile acid homeostasis to modulate key pathways of amino acid processing.

Glutathione Synthesis: The effect of UDCA on glutathione (GSH) synthesis, a critical pathway for cellular antioxidant defense, has been a subject of detailed investigation with some varied findings. Several studies indicate that UDCA induces GSH synthesis. This is reportedly achieved by increasing the gene expression of glutamine-cysteine ligase (GCL), the rate-limiting enzyme in GSH production, through the activation of the PI3K/Akt/Nrf2 signaling pathway nih.govresearchgate.net. In patients with primary biliary cirrhosis, UDCA treatment was shown to partially correct depressed plasma glutathione levels tandfonline.com.

Conversely, other research has suggested an inhibitory role. One study using [13C5]-glutamine isotope tracing found that UDCA impairs the uptake of cystine, a precursor for GSH, thereby impairing its de novo synthesis and leading to an accumulation of reactive oxygen species (ROS) nih.gov. These differing results may reflect context-dependent effects, varying by cell type, metabolic state, or the presence of oxidative stress.

Table 2: Observed Impact of UDCA on Specific Metabolic Pathways
Metabolic PathwayObserved EffectProposed MechanismReference
Amino Acid MetabolismAlters plasma and urine levels of amino acidsModulation of amino acid processing and pathways caldic.comresearchgate.net
Reduces levels of phenylalanine, tyrosine, and tryptophan metabolitesDownregulation of specific aromatic amino acid pathways nih.gov
Glutathione SynthesisInduces glutathione synthesisActivation of PI3K/Akt/Nrf2 pathway, increasing GCL expression nih.govresearchgate.net
Partially corrects plasma glutathione statusImprovement of antioxidant capacity in disease states tandfonline.com
Inhibits glutathione synthesisInhibition of cystine uptake via the SLC7A11 transporter nih.gov

Investigation of Ursodeoxycholic 24 13c Acid in Physiological and Pathophysiological Contexts

Liver and Biliary System Research

Bile Acid Pool Composition and Regulation Studies

The administration of ¹³C-labeled bile acids is a well-established method for studying the kinetics of the bile acid pool in vivo. By introducing Ursodeoxycholic-24-13C acid into the system, researchers can track its incorporation into the bile acid pool and its effect on the synthesis and turnover of other bile acids.

Following oral administration of [24-¹³C]UDCA, the tracer is absorbed, enters the enterohepatic circulation, and mixes with the endogenous bile acid pool. Serial sampling of plasma or bile allows for the measurement of ¹³C enrichment by gas chromatography-mass spectrometry (GC-MS). researchgate.net These measurements are used to calculate key kinetic parameters. For instance, studies using analogous ¹³C-labeled primary bile acids, such as [24-¹³C]cholic acid (CA) and [24-¹³C]chenodeoxycholic acid (CDCA), have successfully determined the fractional turnover rate, pool size, and synthesis rate of these acids. This methodology provides a framework for how Ursodeoxycholic-24-13C acid is used to quantify its own kinetics and its regulatory impact on the endogenous bile acid pool.

Table 1: Illustrative Kinetic Parameters of Primary Bile Acids Measured Using ¹³C Tracers (Adapted from models using [24-¹³C]CDCA and [24-¹³C]CA)
Bile AcidParameterValue (Serum Measurement)Value (Bile Measurement)
Chenodeoxycholic Acid (CDCA)Fractional Turnover Rate (d⁻¹)0.17 ± 0.030.18 ± 0.04
Pool Size (g)0.64 ± 0.10.68 ± 0.14
Synthesis Rate (g d⁻¹)0.12 ± 0.030.1 ± 0.03
Cholic Acid (CA)Fractional Turnover Rate (d⁻¹)0.28 ± 0.050.29 ± 0.07
Pool Size (g)0.84 ± 0.290.82 ± 0.29
Synthesis Rate (g d⁻¹)0.24 ± 0.100.25 ± 0.12

Data derived from studies on primary bile acids provide a model for how Ursodeoxycholic-24-13C acid can be used to determine its own kinetic parameters within the bile acid pool.

Cholestasis Models and UDCA's Role in Bile Flow

Cholestasis is characterized by a reduction in bile flow, leading to the accumulation of cytotoxic bile acids within hepatocytes. UDCA is a first-line therapy for many cholestatic liver diseases, partly due to its choleretic effect—the stimulation of bile secretion. Ursodeoxycholic-24-13C acid is an invaluable tool for quantifying this effect in preclinical cholestasis models.

In experimental models, such as bile duct-ligated rats, the administration of ¹³C-UDCA allows for direct measurement of its secretion across the hepatocyte canalicular membrane into bile. By tracking the appearance and concentration of the ¹³C label in the biliary system, researchers can precisely determine the contribution of exogenous UDCA to bile flow. This helps to dissect its mechanisms, which include the stimulation of key transporters like the bile salt export pump (BSEP) and the multidrug resistance-associated protein 2 (MRP2), which are involved in bile formation. This tracer-based approach can verify that UDCA enhances the secretion of not just itself but also other biliary constituents, contributing to the flushing of toxic compounds from the liver.

Hepatoprotective Mechanisms of UDCA Investigated via Metabolic Tracing

UDCA exerts its hepatoprotective effects through multiple mechanisms, including the stabilization of cell membranes, prevention of apoptosis, and reduction of oxidative stress. Metabolic tracing with Ursodeoxycholic-24-13C acid helps to illuminate the metabolic fate of UDCA and how its biotransformation contributes to these protective actions.

When hepatocytes take up ¹³C-UDCA, it undergoes conjugation primarily with glycine (B1666218) or taurine (B1682933) to form glycoursodeoxycholic acid (GUDCA) and tauroursodeoxycholic acid (TUDCA). These conjugated forms are often the active molecules responsible for the therapeutic effects. A key study demonstrated the feasibility of this approach by synthesizing [24-¹³C]ursodeoxycholic acid and administering it to a healthy volunteer. The subsequent analysis of urine identified ¹³C-labeled glucosides and N-acetylglucosaminides of UDCA, revealing pathways of its glycosidic conjugation. This tracing ability is crucial, as it allows scientists to follow the specific metabolic conversions of UDCA within the liver and correlate the presence of these labeled metabolites with downstream protective effects, such as the inhibition of mitochondrial-mediated apoptosis.

Gastrointestinal System Research

The gastrointestinal tract is a primary site of action for UDCA, where it is absorbed and interacts extensively with the gut microbiota. Ursodeoxycholic-24-13C acid provides a precise method for studying these complex interactions.

Gut Microbiota-Bile Acid Interactions and Modulation

The gut microbiota plays a critical role in bile acid metabolism, converting primary bile acids synthesized by the liver into a diverse array of secondary bile acids. UDCA itself is a secondary bile acid formed by the 7-epimerization of CDCA by gut bacteria. When administered therapeutically, UDCA significantly alters the composition of both the gut microbiota and the bile acid pool.

Using Ursodeoxycholic-24-13C acid as a tracer allows researchers to follow the specific biotransformations of exogenous UDCA by intestinal microbes. For example, it can be used to track its conversion to other secondary bile acids like lithocholic acid (LCA) or its re-epimerization back to CDCA. This provides a clear picture of the gut-microbiota-bile acid axis and how therapeutic UDCA modulates it. Studies have shown that UDCA administration can increase the abundance of certain bacterial families, such as Lachnospiraceae, while altering the levels of key bile acid species in the ileum and cecum. Tracing with ¹³C-UDCA can directly link the administered compound to the resulting shifts in the microbial metabolome.

Intestinal Absorption and Reabsorption Mechanisms

The therapeutic efficacy of UDCA depends on its intestinal absorption and subsequent participation in the enterohepatic circulation. The absorption of UDCA is known to be incomplete and dose-dependent. Ursodeoxycholic-24-13C acid is an ideal tool for accurately quantifying the rate and extent of its absorption.

After oral administration of ¹³C-UDCA, its appearance in the portal circulation and subsequent secretion in bile can be measured. This allows for a clear distinction between the administered dose and the endogenous UDCA that may be present, providing a true measure of absorption. Studies on unlabeled UDCA have shown that its absorption rate decreases with increasing doses. Using a ¹³C tracer would refine these measurements by eliminating any confounding influence from the endogenous pool. This precise quantification helps in understanding its bioavailability and the mechanisms governing its transport across the intestinal epithelium, including passive diffusion and carrier-mediated transport via transporters like the apical sodium-dependent bile acid transporter (ASBT) in the terminal ileum.

Table 2: Intestinal Absorption Rates of Unlabeled Ursodeoxycholic Acid (UDCA) at Different Oral Doses
Oral Dose of UDCA (mg)Molar Equivalent (μmol)Mean Absorption Rate (%)
250636.860.3 ± 7.4
5001273.647.7 ± 9.0
10002547.230.7 ± 7.5
20005094.420.8 ± 3.9

Data from studies with unlabeled UDCA demonstrate the dose-dependent nature of its absorption. The use of Ursodeoxycholic-24-13C acid allows for more precise measurements of these rates in clinical and experimental settings.

Broader Systemic Effects and Cellular Mechanisms

Ursodeoxycholic acid (UDCA) demonstrates significant immunomodulatory properties by influencing various cellular signaling pathways and the production of immune mediators. elsevier.esnih.gov Research has shown that UDCA can suppress the production of immunoglobulins IgM, IgG, and IgA. nih.gov It also modulates cytokine production, inhibiting interleukin-2 (B1167480) (IL-2), interleukin-4 (IL-4), and interferon-gamma (IFN-γ), although it does not appear to affect interleukin-1 (IL-1) or interleukin-6 (IL-6) production. nih.gov In the context of inflammatory responses, UDCA has been found to inhibit the release of interleukin-8 (IL-8) from monocytes induced by tumor necrosis factor-alpha (TNF-α). researchgate.net

The mechanisms underlying these effects involve the modulation of key signaling pathways. UDCA has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a critical regulator of inflammation. researchgate.netmdpi.com This inhibition appears to be stimulus-specific, affecting TNFα-induced but not lipopolysaccharide (LPS)-stimulated NF-κB activation in monocytes. researchgate.net The anti-inflammatory action is partly mediated through the inhibition of TNF receptor-associated factor 2 (TRAF2) phosphorylation. researchgate.net

Furthermore, UDCA activates anti-apoptotic and survival signaling pathways. By binding to receptors like the epidermal growth factor receptor (EGFR), UDCA can trigger the sequential activation of phosphoinositide 3-kinase (PI3K) and the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). mdpi.comportlandpress.com In some contexts, UDCA's immunomodulatory effects are linked to the upregulation of glucocorticoid receptor (GR) expression in liver lymphocytes, which in turn suppresses IFN-γ production. frontiersin.org

Table 1: Effects of Ursodeoxycholic Acid on Immune Cells and Signaling Pathways

Target Cell/Pathway Observed Effect Key Signaling Molecules Involved Reference(s)
Peripheral Blood Mononuclear Cells Suppression of IgM, IgG, IgA production - nih.gov
Peripheral Blood Mononuclear Cells Suppression of IL-2, IL-4, IFN-γ production - nih.gov
Monocytes Inhibition of TNFα-induced IL-8 release NF-κB, TRAF2 researchgate.net
Hepatocytes, Cholangiocytes Activation of anti-apoptotic pathways PI3K, MAPK/ERK1/2 mdpi.comportlandpress.com
Liver Lymphocytes (NK, NKT cells) Suppression of IFN-γ production Glucocorticoid Receptor (GR) frontiersin.org
Hepatic Stellate Cells Prevention of fibrosis TGF-β1/Smad signaling elsevier.es

Ursodeoxycholic acid plays a crucial protective role against oxidative stress and mitochondrial dysfunction, which are implicated in a wide range of diseases. nih.govsheffield.ac.uk It mitigates oxidative damage by reducing the levels of lipid peroxidation end-products like malondialdehyde (MDA) and decreasing the oxidative modification of proteins. nih.govfrontiersin.orgresearchgate.net UDCA enhances the cellular antioxidant defense system by increasing the activity of enzymes such as catalase (CAT) and superoxide (B77818) dismutase (SOD), while reducing the activity of reactive oxygen species (ROS)-producing enzymes like xanthine (B1682287) oxidase (XO). nih.govresearchgate.net

A primary mechanism of UDCA's cytoprotective action is the stabilization of mitochondrial function. jci.orgnih.gov In various cell types, including fibroblasts from patients with neurodegenerative diseases, UDCA has been shown to improve mitochondrial health. nih.govnih.govresearchgate.net It achieves this by increasing the mitochondrial membrane potential, which is crucial for energy production. nih.govnih.gov Furthermore, UDCA enhances mitochondrial respiration and ATP-coupled respiration, effectively boosting the cell's energy supply. nih.govresearchgate.net It also modulates mitochondrial morphology, influencing the dynamics of mitochondrial proteins like dynamin-related protein 1 (Drp1). nih.govresearchgate.net By inhibiting the mitochondrial permeability transition (MPT), a key event in apoptosis, UDCA prevents the release of pro-apoptotic factors from the mitochondria. portlandpress.comjci.org

Table 2: Research Findings on UDCA's Role in Oxidative Stress and Mitochondrial Function

Parameter Model System Effect of UDCA Reference(s)
Lipid Peroxidation (MDA) Rat liver (cholestasis model) Decrease nih.govfrontiersin.org
Catalase (CAT) Activity Rat liver (cholestasis model) Increase nih.gov
Xanthine Oxidase (XO) Activity Rat liver (cholestasis model) Decrease nih.gov
Mitochondrial Respiration Alzheimer's patient fibroblasts Increase nih.govnih.gov
Mitochondrial Membrane Potential Alzheimer's patient fibroblasts Increase nih.govnih.gov
Mitochondrial Permeability Transition Isolated rat liver mitochondria Inhibition jci.org
Reactive Oxygen Species (ROS) H2O2-injured L02 cells Decrease researchgate.net

Ursodeoxycholic acid modulates gene expression and cellular transport by interacting with a network of nuclear receptors and transporter proteins. drugbank.com Its effects on bile acid and lipid metabolism are often mediated through these interactions. UDCA is known to be a ligand for the farnesoid X receptor (FXR), a key nuclear receptor that governs bile acid homeostasis. mdpi.commdpi.commdpi.com However, its action can be complex, acting as a partial agonist or even an antagonist depending on the context. drugbank.comnih.gov In some settings, UDCA treatment leads to reduced FXR activation, which in turn increases the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. nih.gov

UDCA also influences the liver X receptor α (LXRα), a major regulator of lipid metabolism. nih.govnih.gov It can inhibit LXRα-mediated lipogenesis by inducing the expression of the nuclear corepressor SMILE (small heterodimer partner interacting leucine (B10760876) zipper protein). nih.govnih.gov This leads to the repression of lipogenic genes such as sterol regulatory element-binding protein-1c (SREBP-1c). nih.govnih.gov

In addition to nuclear receptors, UDCA affects the expression and function of various transporter proteins. It can upregulate the expression of the bile salt export pump (BSEP, encoded by the ABCB11 gene) and the chloride-bicarbonate anion exchanger (AE2), which are crucial for bile secretion. drugbank.commdpi.com Its interaction extends to organic anion-transporting polypeptides (OATPs), which are involved in the uptake and clearance of numerous compounds. nih.gov For instance, chenodeoxycholic acid, a related bile acid, has been shown to inhibit OATP4C1, a renal drug transporter, highlighting the potential for bile acids to influence drug pharmacokinetics through interactions with such transporters. nih.gov

Table 3: Summary of UDCA Interactions with Nuclear Receptors and Transporters

Receptor/Transporter Gene Effect of UDCA Interaction Reference(s)
Farnesoid X Receptor (FXR) NR1H4 Modulates bile acid synthesis (e.g., CYP7A1) and transport (e.g., BSEP) mdpi.comnih.gov
Liver X Receptor α (LXRα) NR1H3 Inhibits lipogenesis via induction of SMILE corepressor nih.govnih.gov
Bile Salt Export Pump (BSEP) ABCB11 Upregulation of expression drugbank.commdpi.com
Anion Exchanger 2 (AE2) SLC4A2 Upregulation of expression drugbank.com
Organic Anion-Transporting Polypeptide 4C1 (OATP4C1) SLCO4C1 Potential for inhibitory interactions by related bile acids nih.gov

Future Directions and Emerging Research Areas

Advanced Analytical Techniques for Enhanced Sensitivity and Specificity

The quantification of ursodeoxycholic acid and its metabolites in biological matrices presents a significant analytical challenge due to the presence of endogenous isomers and a complex matrix. Ursodeoxycholic-24-13C acid is instrumental in overcoming these challenges, primarily by serving as an ideal internal standard in mass spectrometry-based methods.

Advanced techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the methods of choice for the bioanalysis of UDCA. nih.govresearchgate.net The core principle for achieving high sensitivity and specificity with these methods relies on the use of a stable isotope-labeled internal standard. Ursodeoxycholic-24-13C acid, with a mass shift of +3, is chemically identical to the analyte but mass-spectrometrically distinct. sigmaaldrich.com This allows it to co-elute with the unlabeled UDCA, experiencing the same ionization suppression or enhancement effects and losses during sample preparation. nih.gov By normalizing the analyte's signal to the standard's signal, analysts can correct for these variations, leading to highly accurate and precise quantification.

Recent method developments have focused on minimizing sample preparation steps and increasing throughput. A validated UPLC-MS/MS method was shown to be the most sensitive bioanalytical tool available for UDCA analysis, capable of being applied to pharmacokinetic and bioavailability studies. researchgate.net The use of Ursodeoxycholic-24-13C acid in such methods is crucial for establishing low limits of quantification (LOQ), which is essential for detailed pharmacokinetic profiling. nih.govunpad.ac.id

Table 1: Comparison of Advanced Analytical Techniques for UDCA Quantification
TechniqueKey AdvantagesRole of Ursodeoxycholic-24-13C AcidTypical Application
HPLC-MS/MSHigh selectivity and sensitivity, robust and widely available. nih.govInternal standard to correct for matrix effects and extraction variability. nih.govBioequivalence studies, therapeutic drug monitoring. nih.gov
UPLC-MS/MSFaster analysis times, higher resolution, and increased sensitivity compared to HPLC. researchgate.netEnables the most sensitive quantification, achieving low LOQ. researchgate.netPharmacokinetic studies, analysis of low-concentration metabolites. researchgate.net
HPLC-RID (Refractive Index Detector)Universal detector suitable for compounds without strong UV chromophores. unpad.ac.idNot directly applicable; this method lacks the specificity of MS, making labeled standards less useful.Quality control of pharmaceutical formulations. unpad.ac.id

Application of Ursodeoxycholic-24-13C Acid in Multi-Omics Approaches (e.g., Metabolomics, Lipidomics)

Multi-omics approaches, which integrate data from various sources like genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of complex biological systems. techscience.com Within this framework, Ursodeoxycholic-24-13C acid serves as a powerful probe for stable isotope tracer studies in metabolomics and lipidomics. These studies are essential for mapping the metabolic fate of UDCA and understanding its influence on broader metabolic networks.

By administering Ursodeoxycholic-24-13C acid, researchers can distinguish the exogenous, labeled compound and its downstream metabolites from the endogenous pool of bile acids. nih.gov This allows for the precise tracking of its absorption, biotransformation into conjugates like glycoursodeoxycholic acid (GUDCA) and tauroursodeoxycholic acid (TUDCA), and subsequent effects on other metabolic pathways. nih.govmdpi.com

Recent metabolomics and lipidomics studies have highlighted the significant role of bile acids in regulating lipid metabolism and gut microbiota. nih.govnih.govfrontiersin.org For instance, studies have shown that bile acids like TUDCA can significantly alter glycerophospholipid metabolism in hyperlipidemic conditions. nih.gov Using Ursodeoxycholic-24-13C acid as a tracer would enable researchers to definitively link the observed changes in the metabolome or lipidome to the administered UDCA, elucidating its precise mechanism of action. This approach is critical for identifying novel biomarkers and understanding the intricate interplay between UDCA therapy, host metabolism, and the gut microbiome. nih.gov

Table 2: Research Applications of Ursodeoxycholic-24-13C Acid in Multi-Omics
Omics FieldApplication of Ursodeoxycholic-24-13C AcidResearch GoalPotential Findings
MetabolomicsStable isotope tracer to follow metabolic pathways.To map the biotransformation of UDCA and its impact on the host metabolome. nih.govIdentification of novel UDCA metabolites; clarification of its influence on amino acid and glucose metabolism.
LipidomicsTracer to investigate effects on lipid profiles and pathways.To understand how UDCA modulates lipid synthesis, transport, and signaling. nih.govnih.govElucidation of mechanisms behind UDCA's cholesterol-lowering effects; impact on specific lipid species like ceramides (B1148491) or phospholipids. nih.gov
Microbiome Studies (integrated with Metabolomics)Tracer to study host-microbe co-metabolism.To determine how gut microbes metabolize UDCA and how UDCA, in turn, shapes the gut microbial metabolome. nih.govIdentification of specific bacterial species responsible for UDCA metabolism; linking microbial metabolites to therapeutic outcomes.

Integration of In Vitro, In Vivo, and Computational Modeling for Systems-Level Understanding

Achieving a comprehensive, systems-level understanding of a drug's action requires the integration of data from multiple sources, including in vitro experiments, in vivo studies, and computational modeling. nih.gov Ursodeoxycholic-24-13C acid is a key enabling tool for generating the high-quality quantitative data needed to bridge these different methodologies.

In Vitro Studies: In cell-based assays (e.g., using human tumor cell lines like MCF-7 or A549) or with isolated mitochondria, Ursodeoxycholic-24-13C acid can be used to precisely measure cellular uptake, metabolism, and target engagement without interference from endogenous UDCA. bohrium.comresearchgate.net

In Vivo Studies: In animal models or human clinical trials, administering the labeled compound allows for definitive pharmacokinetic analysis. nih.gov It enables the accurate measurement of parameters like absorption, distribution, the rate of conversion to metabolites like lithocholic acid, and excretion, by distinguishing the administered dose from the body's own bile acids. nih.gov

Computational Modeling: The precise pharmacokinetic and metabolic data generated from these in vivo and in vitro tracer studies are critical inputs for developing and validating systems pharmacology models. nih.govnih.gov These models can simulate the complex enterohepatic recirculation of UDCA and its conjugates, predict drug-drug interactions, and explore the differential effects of the therapy in healthy versus disease states, such as primary biliary cirrhosis (PBC). nih.gov A systems model for UDCA metabolism has already been developed to investigate its disposition and potential interactions, providing a platform to understand its therapeutic effects on a deeper level. nih.govnih.gov

This integrated approach, powered by data from studies using Ursodeoxycholic-24-13C acid, allows researchers to move beyond simple dose-response relationships to a more holistic understanding of how the compound functions within a complex biological system.

Exploration of Novel Therapeutic Targets and Mechanisms of Action

While UDCA is established in treating cholestatic liver diseases, its full therapeutic potential and all of its mechanisms of action are still being uncovered. nih.govresearchgate.net Ursodeoxycholic-24-13C acid is a valuable chemical probe for exploring these novel frontiers. The known mechanisms of UDCA include protecting liver cells from damage, stimulating bile secretion, and inhibiting apoptosis (programmed cell death). nih.govdrugbank.comdroracle.ai

By using labeled UDCA, researchers can conduct sophisticated experiments to:

Identify Direct Molecular Targets: Labeled UDCA can be used in chemical biology techniques like affinity purification or photo-crosslinking coupled with mass spectrometry to identify the specific proteins and receptors it binds to directly within the cell. This could reveal novel targets beyond its known interactions with receptors like the farnesoid X receptor (FXR). drugbank.com

Clarify Metabolic Signaling: Tracing the metabolism of Ursodeoxycholic-24-13C acid can help determine whether the therapeutic effects are mediated by the parent compound itself or by one of its specific metabolites. For example, understanding the precise rate of conversion to lithocholic acid is important, as this metabolite has distinct biological activities. nih.gov

Investigate Immunomodulatory Effects: UDCA is known to have immunomodulatory properties, but the exact mechanisms are not fully understood. nih.govphysiology.org Labeled UDCA can be used in studies with immune cells to trace its uptake and subsequent impact on inflammatory signaling pathways, potentially identifying new applications in autoimmune or inflammatory conditions like inflammatory bowel disease. physiology.orgresearchgate.net

This targeted exploration, enabled by the precision of stable isotope labeling, can accelerate the discovery of new therapeutic applications for UDCA and refine our understanding of its existing roles in medicine. physiology.orgportlandpress.com

Q & A

Q. How to investigate the role of gut microbiota in modulating the therapeutic efficacy of Ursodeoxycholic acid in metabolic disorders?

  • Methodological Answer : Perform fecal microbiota transplantation (FMT) from UDCA-treated donors to germ-free mice. Corate microbial composition (metagenomics) with bile acid profiling (LC-MS) and metabolic outcomes (glucose tolerance, hepatic lipidomics). Use bile acid receptor knockout models (e.g., FXR, TGR5) to dissect host-microbe interactions .

Data Contradiction and Clinical Translation

Q. What are the key considerations in designing randomized controlled trials for Ursodeoxycholic acid in primary sclerosing cholangitis given conflicting efficacy data?

  • Methodological Answer : Prioritize composite endpoints (e.g., transplant-free survival) over biochemical markers. Stratify patients by disease stage (early vs. advanced fibrosis) and UDCA metabolism status (measured via serum UDCA levels). Include long-term follow-up (≥5 years) to assess cholangiocarcinoma risk .

Q. How to reconcile discrepancies in UDCA's anti-apoptotic effects between in vitro and in vivo models of liver injury?

  • Methodological Answer : In vitro models often use supraphysiological UDCA concentrations (≥50 µM). Validate findings with primary hepatocytes exposed to pathophysiological bile acid mixtures (e.g., glycochenodeoxycholic acid) and compare with in vivo outcomes using liver-specific caspase-3 activity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ursodeoxycholic acid-13C
Reactant of Route 2
Ursodeoxycholic acid-13C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.